molecular formula C27H17BrClNO3 B2574853 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 303099-50-5

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2574853
CAS No.: 303099-50-5
M. Wt: 518.79
InChI Key: TVGDZOCYYMAHMF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide is a poly-substituted benzamide derivative characterized by a central benzamide scaffold with multiple aromatic substituents. Key structural features include:

  • A 4-bromo substituent on the central phenyl ring.
  • 2-(2-chlorobenzoyl) and 4-benzoyl groups, contributing to steric bulk and hydrophobicity.

Properties

IUPAC Name

4-benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17BrClNO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGDZOCYYMAHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Amidation: The formation of the amide bond between the benzoyl and phenyl groups.

These reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide has been studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa . The presence of electron-withdrawing and electron-donating groups enhances their inhibitory effects on bacterial strains.
  • Anti-inflammatory Properties: The compound may inhibit pro-inflammatory cytokines or enzymes, suggesting its utility in treating inflammatory conditions .
  • Anticancer Potential: Preliminary studies have shown that similar benzamide derivatives possess anticancer activity against various cell lines, including A549 lung cancer cells . The mechanism often involves the modulation of molecular targets like tyrosine kinases through in silico methods.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of several therapeutic agents:

  • Anxiolytic and Anticonvulsant Drugs: Its structural components are instrumental in developing medications aimed at anxiety and seizure disorders .
  • Novel Drug Formulations: Ongoing research is exploring new formulations based on this compound to enhance efficacy and reduce side effects compared to existing treatments.

Chemical Manufacturing

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific characteristics required in various applications.

Agricultural Chemicals

The compound's derivatives are also being investigated for use as agrochemicals, potentially serving as herbicides or fungicides due to their biological activity against plant pathogens .

Mechanism of Action

The mechanism of action of 4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Key Observations :

  • Methoxy groups improve solubility but may reduce membrane penetration compared to halogens .
  • Fluorine substitutions balance metabolic stability and bioavailability, as seen in fluorinated analogs .

Key Observations :

  • Ultrasonic methods significantly reduce reaction times (1–2 hours vs. 8–12 hours) and improve yields (85–90% vs. 60–75%) for benzamide derivatives .
  • Nickel-catalyzed synthesis may be less efficient for bulky substrates, as seen in the 47% yield of 4-Benzoyl-N-(4-methoxyphenyl)benzamide .

Crystallographic and Structural Insights

  • 4-Bromo-N-(2-nitrophenyl)benzamide : Exhibits two molecules (A and B) per asymmetric unit, with bond angles differing from the methoxy-substituted analog 4MNB due to steric and electronic effects of the nitro group .
  • Software Tools : Structures were refined using SHELXL and visualized via Mercury , highlighting packing patterns and void spaces critical for solid-state stability .

Biological Activity

4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H12BrClN2O2 and features both bromine and chlorine substituents on its benzene rings, which significantly influence its chemical reactivity and biological activity. The presence of these halogens can enhance lipophilicity and modulate interactions with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound's mode of action is hypothesized to involve:

  • Hydrophobic Interactions : The aromatic rings facilitate strong hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with target biomolecules, influencing their activity.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Antitumor Activity : Preliminary investigations suggest that derivatives of benzamide compounds exhibit significant antitumor properties. For instance, similar compounds have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
  • Antimicrobial Properties : Some benzamide derivatives have demonstrated antibacterial activity. Research indicates that modifications in the structure can enhance efficacy against specific bacterial strains .

Case Studies

  • Antitumor Studies : A study evaluated the effects of several benzamide derivatives, including those structurally related to this compound. Results indicated that certain substitutions led to enhanced cytotoxicity against cancer cells, suggesting a potential pathway for drug development .
  • Antimicrobial Testing : In another investigation, various benzamide derivatives were synthesized and tested for their antibacterial properties. While none surpassed the efficacy of standard antibiotics like ampicillin, certain derivatives exhibited promising results at specific concentrations .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
N-(4-Bromophenyl)-2-chloro-benzamideLacks additional bromineModerate antibacterial activity
4-Bromo-N-(2-methylphenyl)benzamideContains a methyl groupAntitumor properties noted
4-Chloro-N-(4-bromophenyl)benzamideChlorine instead of bromineLower cytotoxicity compared

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Chlorination : Introduction of chlorine to the phenyl ring.
  • Amidation : Formation of the amide bond between the benzoyl and phenyl groups.

These reactions are performed under controlled conditions to ensure high yield and purity.

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